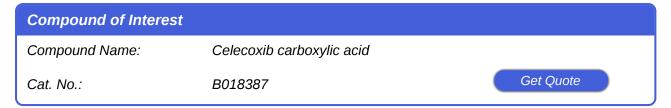


Application Notes and Protocols: Synthesis of Celecoxib Carboxylic Acid Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of the **Celecoxib carboxylic acid** reference standard, a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. The synthesis is a two-step process commencing with the well-established synthesis of Celecoxib, followed by the oxidation of the tolyl methyl group to the corresponding carboxylic acid. This reference standard is crucial for various applications in drug development, including metabolic studies, pharmacokinetic analysis, and as a standard for impurity profiling in Celecoxib drug products. Detailed experimental procedures, quantitative data, and a visual workflow are presented to ensure reproducibility and accuracy.

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of pain and inflammation. In vivo, Celecoxib is metabolized to form **Celecoxib carboxylic acid**, its major inactive metabolite.[1][2][3] The availability of a pure reference standard of this metabolite is essential for analytical method development, validation, and routine quality control in the pharmaceutical industry. This protocol outlines a reliable laboratory-scale synthesis of **Celecoxib carboxylic acid**.

Synthesis Pathway



The synthesis of Celecoxib carboxylic acid is accomplished in two main stages:

- Synthesis of Celecoxib: This step involves the Claisen condensation of 4methylacetophenone with ethyl trifluoroacetate, followed by a cyclization reaction with 4hydrazinobenzenesulfonamide hydrochloride.
- Oxidation of Celecoxib: The methyl group of the p-tolyl moiety in Celecoxib is oxidized to a
 carboxylic acid using a strong oxidizing agent, such as potassium permanganate, to yield the
 final product.

Experimental Protocols

Part 1: Synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Materials and Reagents:

Reagent	Molecular Formula	Molar Mass (g/mol)
4-Methylacetophenone	C ₉ H ₁₀ O	134.18
Ethyl trifluoroacetate	C4H5F3O2	142.08
Sodium methoxide	CH₃NaO	54.02
Toluene	C7H8	92.14
Hydrochloric acid (HCI)	HCI	36.46
4- Hydrazinobenzenesulfonamide HCI	C ₆ H ₁₀ ClN ₃ O ₂ S	223.68
Ethanol	C₂H₅OH	46.07

Procedure:

- Step 1a: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
 - To a stirred solution of sodium methoxide in toluene, add 4-methylacetophenone.



- Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.
- Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture and acidify with hydrochloric acid.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude diketone intermediate.
- Step 1b: Synthesis of Celecoxib.
 - Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol.
 - Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.
 - Reflux the mixture for several hours.
 - Cool the reaction mixture to room temperature and then place in an ice bath to facilitate precipitation.
 - Filter the solid product, wash with cold ethanol, and dry under vacuum to yield Celecoxib.

Expected Yield: Approximately 85-95%.

Purification: The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.

Part 2: Synthesis of Celecoxib Carboxylic Acid (4-[5-(4-carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Materials and Reagents:



Reagent	Molecular Formula	Molar Mass (g/mol)	
Celecoxib	C17H14F3N3O2S	381.37	
Potassium permanganate	KMnO ₄	158.03	
Pyridine	C ₅ H ₅ N	79.10	
Water	H₂O	18.02	
Sulfuric acid (H ₂ SO ₄)	H ₂ SO ₄	98.08	
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	
Hexane	C ₆ H ₁₄	86.18	

Procedure:

- Oxidation of Celecoxib.
 - In a round-bottom flask, dissolve Celecoxib in a mixture of pyridine and water.
 - Heat the solution to approximately 85°C with stirring.
 - Gradually add potassium permanganate (KMnO₄) to the heated solution over a period of 30 minutes.[4]
 - Continue heating and stirring for several hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).
 - Allow the mixture to cool to room temperature.
- Work-up and Isolation.
 - Dilute the reaction mixture with water and extract with a mixture of diethyl ether and hexane to remove any unreacted starting material.
 - Separate the aqueous layer and filter to remove manganese dioxide.



- Carefully acidify the aqueous phase with sulfuric acid to precipitate the Celecoxib carboxylic acid.
- Filter the resulting solid, wash with cold water, and dry under vacuum.

Expected Yield: Approximately 20-30% after purification.[4]

Purification: The crude **Celecoxib carboxylic acid** can be purified by recrystallization from a suitable solvent, such as an aqueous ethanol solution.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

Step	Starting Material	Product	Reagents	Typical Yield (%)
1a. Diketone Formation	4- Methylacetophen one	1-(4- methylphenyl)-4, 4,4- trifluorobutane- 1,3-dione	Ethyl trifluoroacetate, Sodium methoxide, Toluene, HCl	90-98
1b. Celecoxib Synthesis	Diketone Intermediate	Celecoxib	4- Hydrazinobenze nesulfonamide HCl, Ethanol	85-95
2. Oxidation to Carboxylic Acid	Celecoxib	Celecoxib Carboxylic Acid	Potassium permanganate, Pyridine, Water, H ₂ SO ₄	20-30

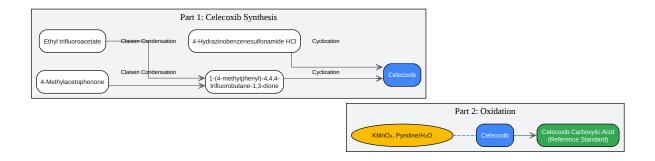
Table 2: Analytical Characterization of Celecoxib Carboxylic Acid



Analytical Technique	Expected Results
¹ H NMR	Peaks corresponding to the aromatic protons of the two phenyl rings and the pyrazole proton. Disappearance of the methyl singlet from Celecoxib and appearance of a carboxylic acid proton signal (which may be broad or exchangeable with D ₂ O).
¹³ C NMR	Signals for the aromatic carbons, the pyrazole ring carbons, the trifluoromethyl carbon, and a signal for the carboxylic acid carbon.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated mass of Celecoxib carboxylic acid (C ₁₇ H ₁₂ F ₃ N ₃ O ₄ S, MW: 411.36).
High-Performance Liquid Chromatography (HPLC)	A single major peak with a purity of ≥98% under appropriate chromatographic conditions.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the sulfonamide N-H and S=O stretching.

Visualization of the Synthetic Workflow





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Caption: Synthetic workflow for Celecoxib carboxylic acid reference standard.

Conclusion

The protocol detailed in this document provides a robust and reproducible method for the synthesis of the **Celecoxib carboxylic acid** reference standard. By following these procedures, researchers and drug development professionals can reliably produce this essential metabolite for use in a variety of analytical and metabolic studies. The provided data tables and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.

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